5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound with the molecular formula C18H21N5O and a molecular weight of 323.392 g/mol . This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with ethyl, methyl, and trimethylquinazolinyl groups.
Preparation Methods
The synthesis of 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrimidinone ring.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.
Introduction of the Trimethylquinazolinyl Group: This step involves the reaction of the pyrimidinone intermediate with 4,6,7-trimethylquinazoline under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidinone ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one include other substituted pyrimidinones and quinazolines. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H21N5O/c1-6-13-11(4)19-18(22-16(13)24)23-17-20-12(5)14-7-9(2)10(3)8-15(14)21-17/h7-8H,6H2,1-5H3,(H2,19,20,21,22,23,24) |
InChI Key |
WMCDHPRFLBBZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.